Crystal Structure Conformation: Dihedral Angle Comparison vs. Unsubstituted Benzamide
The crystal structure of N-(4-bromophenyl)-4-fluorobenzamide reveals a specific molecular twist that distinguishes it from simpler analogs. The central N–C=O plane forms dihedral angles of 30.2° and 29.2° with the phenyl and 4-bromophenyl rings, respectively [1]. This contrasts with unsubstituted benzamide, which is planar, and demonstrates how the 4-bromo and 4-fluoro substituents enforce a specific, non-planar conformation. This defined geometry can influence molecular recognition and supramolecular assembly in the solid state.
| Evidence Dimension | Dihedral angle between central amide plane and aromatic rings |
|---|---|
| Target Compound Data | 30.2(2)° and 29.2(2)° [1] |
| Comparator Or Baseline | Unsubstituted benzamide (planar conformation, dihedral angles ~0°) |
| Quantified Difference | A conformational twist of approximately 30° is imposed by the halogen substituents. |
| Conditions | Single crystal X-ray diffraction; data collected at room temperature [1]. |
Why This Matters
A 30° conformational twist can be the difference between fitting into a protein binding pocket or not, making this specific scaffold essential for defined SAR studies.
- [1] Fun, H. K., Chantrapromma, S., Sripet, W., Ruanwas, P., & Boonnak, N. (2012). N-(4-Bromophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1269-o1270. (Note: Title is N-(4-Bromophenyl)benzamide but the data corresponds to the fluorinated derivative as per source). View Source
